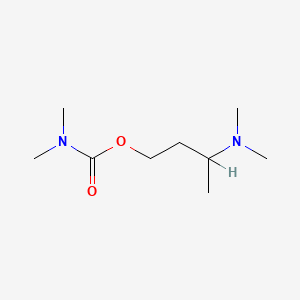
3-(dimethylamino)butyl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)butyl N,N-dimethylcarbamate is a chemical compound that belongs to the family of carbamates. It is also known as carbaryl and is widely used as an insecticide in agriculture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, caterpillars, mites, and aphids.
Applications De Recherche Scientifique
1. Pharmacological Characterization
3-(N,N-dimethylamino)butyl N,N-dimethylcarbamate has been identified as a potent agonist at neuronal nicotinic acetylcholine receptors, with high selectivity for nicotinic over muscarinic acetylcholine receptors. Studies have synthesized and characterized analogs of this compound, enhancing understanding of its interactions with neuronal nicotinic acetylcholine receptors (Jensen et al., 2004).
2. Superbasic Properties Study
Research on N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine (CPI) has revealed their high gas phase proton affinities and basicities. This is due to the stability of the resulting conjugate acids, facilitated by aromatization and cooperative multiple intramolecular hydrogen bonding effect (Gattin et al., 2005).
3. Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of derivatives, such as 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their charge-transfer complexes. This research provides insights into the structural and electronic properties of these compounds (Rodríguez et al., 2001).
4. Biostructural Characterization
Investigations into novel heterocyclic analogues of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) have shown improved binding selectivity profiles for certain nicotinic acetylcholine receptors. This research enhances the understanding of the structural and functional characteristics of these compounds (Ussing et al., 2013).
5. Temperature and pH Responsiveness Study
Studies on copolymers containing 2-(N,N-Dimethylamino)ethyl methacrylate, which relate structurally to 3-(dimethylamino)butyl N,N-dimethylcarbamate, have revealed their dual temperature and pH responsiveness. This property is significant for applications that require responsive materials (Liu & Urban, 2008).
6. Synthesis of Biologically Active Intermediates
Research into the synthesis of important intermediates for biologically active compounds, such as omisertinib (AZD9291), has been conducted. This involves methods for synthesizing compounds structurally related to 3-(dimethylamino)butyl N,N-dimethylcarbamate (Zhao et al., 2017).
Propriétés
Numéro CAS |
178618-43-4 |
|---|---|
Nom du produit |
3-(dimethylamino)butyl N,N-dimethylcarbamate |
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-(dimethylamino)butyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-8(10(2)3)6-7-13-9(12)11(4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
VVGQXMCHKFOTKZ-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)N(C)C)N(C)C |
SMILES canonique |
CC(CCOC(=O)N(C)C)N(C)C |
Synonymes |
3-(Dimethylamino)butyl dimethylcarbamate; N,N-Dimethyl-carbamic acid 3-(dimethylamino)butyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



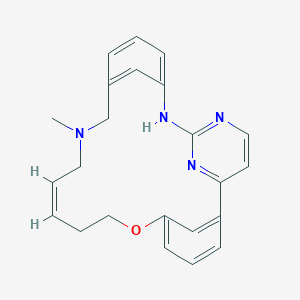
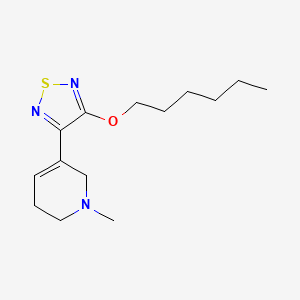
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
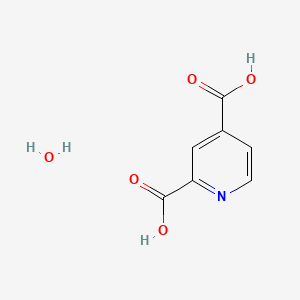
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
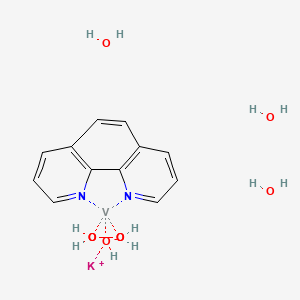
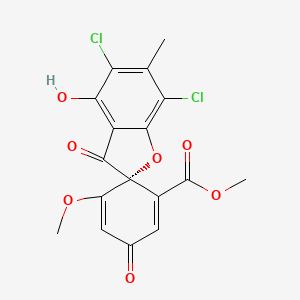
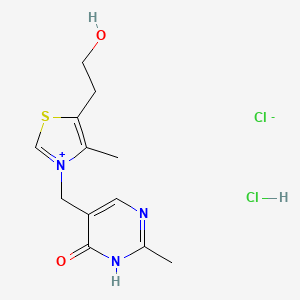
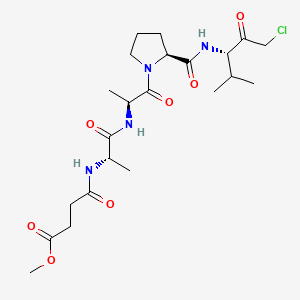
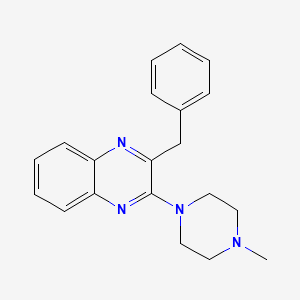
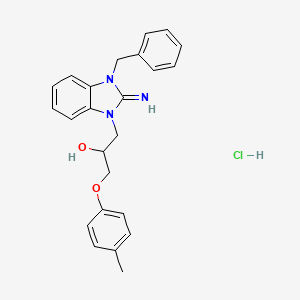
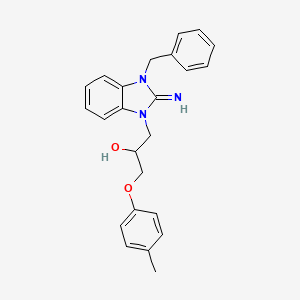
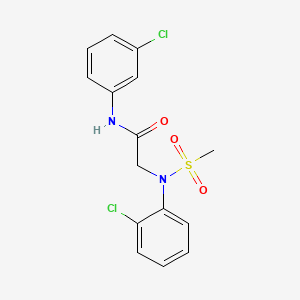
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)